molecular formula C12H17NO5 B8573667 Ethyl 3,4,5-trimethoxyphenylcarbamate

Ethyl 3,4,5-trimethoxyphenylcarbamate

Cat. No.: B8573667
M. Wt: 255.27 g/mol
InChI Key: NKSMNLGPPHFQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4,5-trimethoxyphenylcarbamate is a chemical compound of significant interest in medicinal chemistry and oncology research, integrating a carbamate functional group with the 3,4,5-trimethoxyphenyl (TMP) moiety. The TMP moiety is a critical pharmacophore in many colchicine binding site inhibitors (CBSIs), a class of tubulin inhibitors that destabilize microtubules and demonstrate potential to overcome multidrug resistance (MDR) in cancer cells . This structural feature is known to play an important role in maintaining suitable molecular conformations for optimal interaction with tubulin and is present in several potent preclinical compounds . Researchers value this compound as a key synthetic intermediate or a model structure for developing novel therapeutic agents, particularly in the study of antimitotic drugs that are less susceptible to resistance mechanisms like P-glycoprotein (P-gp) efflux . Beyond its primary research value in antiproliferative studies, the carbamate group is a versatile building block in organic synthesis. It can be utilized in various chemical transformations, such as amine exchange reactions with vinylogous carbamates, to construct more complex heterocyclic scaffolds like pyrroles and quinolones, which are core structures in numerous bioactive substances . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl N-(3,4,5-trimethoxyphenyl)carbamate

InChI

InChI=1S/C12H17NO5/c1-5-18-12(14)13-8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14)

InChI Key

NKSMNLGPPHFQHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Activities References
Ethyl 3,4,5-trimethoxyphenylcarbamate* C₁₂H₁₇NO₅ ~267.27 Carbamate, 3,4,5-trimethoxy Anticipated antitumor, antiviral Inferred
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate C₁₄H₂₀O₅ 268.31 Ester, 3,4,5-trimethoxy Intermediate in drug synthesis
Ethyl 3,4,5-trimethoxybenzoylacetate C₁₄H₁₈O₆ 282.29 β-Ketoester, 3,4,5-trimethoxy Synthetic precursor for heterocycles
tert-Butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate C₁₆H₂₆N₂O₅ 326.39 Carbamate, tertiary amine Pharmaceutical intermediate (e.g., kinase inhibitors)
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.16 Carbamate, phenolic hydroxyl Irritant (GHS hazard classification)

* Inferred data based on structural analogs.

Functional Group Impact on Stability and Bioactivity

  • Carbamates vs. Esters : Carbamates (e.g., this compound) exhibit greater hydrolytic stability compared to esters (e.g., Ethyl 3-(3,4,5-trimethoxyphenyl)propionate), making them more suitable for prolonged biological activity .
  • β-Ketoesters: Ethyl 3,4,5-trimethoxybenzoylacetate’s β-ketoester group enables cyclization reactions, forming dihydropyrimidinones (DHPMs) with calcium channel-blocking and antitumor properties .

Pharmacological Activity

  • Antitumor Potential: The 3,4,5-trimethoxyphenyl group is critical in microtubule-targeting agents (e.g., combretastatins). This compound may share this mechanism via tubulin binding .
  • Antiviral Applications : DHPM derivatives (e.g., ’s dihydropyrimidine) show HIV gp-120-CD4 inhibition, suggesting carbamates with similar substituents could be explored for antiviral activity .

Preparation Methods

Procedure

  • Reagents :

    • 3,4,5-Trimethoxyaniline

    • Ethyl chloroformate

    • Triethylamine (base)

    • Dichloromethane (DCM) or ethanol as solvent

  • Reaction Conditions :

    • Temperature: 0°C to room temperature

    • Time: 30 minutes to 24 hours

    • Molar ratio: 1:1 (amine to chloroformate)

  • Mechanism :
    The amine nucleophilically attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate bond. Triethylamine neutralizes HCl, preventing side reactions.

  • Workup and Purification :

    • Quench with water, extract with ethyl acetate.

    • Wash organic layer with brine, dry over Na₂SO₄.

    • Recrystallize from ethanol/ether or acetone.

  • Yield : 44–55%.

Coupling Agent-Assisted Synthesis

For improved efficiency, coupling agents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed.

Procedure

  • Reagents :

    • 3,4,5-Trimethoxyaniline

    • Ethyl chloroformate

    • DIC, HOBt

    • Dimethylformamide (DMF)

  • Reaction Conditions :

    • Temperature: 0°C to room temperature

    • Time: 6–8 hours

  • Mechanism :
    DIC activates the chloroformate, forming an active ester intermediate. HOBt mitigates racemization and enhances coupling efficiency.

  • Workup and Purification :

    • Extract with ethyl acetate, wash with NaHCO₃.

    • Purify via column chromatography (CH₂Cl₂/MeOH).

  • Yield : 55.6%.

Comparative Analysis of Methods

Parameter Conventional Method Coupling Agent Method
Solvent DCM or ethanolDMF
Base/Coupling Agent TriethylamineDIC/HOBt
Reaction Time 30 min–24 h6–8 h
Yield 44–55%55.6%
Purification RecrystallizationColumn chromatography

Key Observations :

  • The coupling agent method offers marginally higher yields but requires costlier reagents.

  • Conventional synthesis is preferable for large-scale production due to lower reagent costs.

Critical Side Reactions and Mitigation

  • Over-Alkylation :
    Excess ethyl chloroformate may lead to diethyl carbamate formation. Mitigated by maintaining a 1:1 molar ratio.

  • Hydrolysis :
    Moisture-sensitive intermediates require anhydrous conditions. Use of molecular sieves or rigorous solvent drying is recommended.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.3 (t, 3H, CH₂CH₃), 3.8–3.9 (s, 9H, OCH₃), 4.2 (q, 2H, CH₂CH₃), 6.5 (s, 2H, aromatic).

  • IR : 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).

Industrial-Scale Adaptations

Patent US5753663A highlights a modified protocol using benzonitrile under CO atmosphere with Rh catalysis, though this is less common due to complexity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Ethyl 3,4,5-trimethoxyphenylcarbamate derivatives?

  • Methodology : Condensation reactions between carbamoyl chlorides and ethyl esters under basic conditions (e.g., using DMAP or pyridine as catalysts in THF). For analogs, Tebbe reagent has been employed for olefination, with reaction optimization involving controlled temperatures (0–25°C) and stoichiometric ratios .

Q. How is X-ray crystallography applied to determine the molecular structure of related compounds?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using instruments like the Bruker Kappa APEXII CCD. Data collection includes φ/ω scans and multi-scan absorption correction. Structure refinement utilizes SHELX programs (SHELXL for refinement, SHELXS for solution), with validation via R-factors (e.g., R1 = 0.050) and electron density maps .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology : ¹H/¹³C NMR for verifying methoxy and carbamate groups, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹). Crystallographic data provide definitive bond lengths and angles .

Advanced Research Questions

Q. How do conformational dynamics influence the solid-state stability of this compound analogs?

  • Methodology : Analyze dihedral angles (e.g., ~75° between aromatic rings) and non-covalent interactions (N–H···O hydrogen bonds, π-π stacking) via SCXRD. Computational tools like CrystalExplorer quantify interaction energies (e.g., π-π centroid distance = 3.7965 Å), linking conformation to lattice stability .

Q. What strategies resolve contradictions in bioactivity data among structurally similar derivatives?

  • Methodology : Conduct systematic SAR studies by varying substituents (e.g., methoxy group positions) and correlating changes with bioassay results (e.g., MTT cytotoxicity assays). Molecular docking identifies binding motifs, while standardized assay conditions (e.g., K562 cell line testing) reduce variability .

Q. How can crystallization challenges for hygroscopic carbamate derivatives be mitigated?

  • Methodology : Optimize solvent systems (e.g., ethyl acetate/hexane mixtures) and employ vapor diffusion or cooling crystallization. Seeding with microcrystals and monitoring supersaturation levels improve crystal quality, as demonstrated for dihydropyrimidinone analogs .

Q. What role do intermolecular interactions play in the supramolecular assembly of these compounds?

  • Methodology : Map hydrogen-bonding networks (e.g., bifurcated N–H···O forming R₂²(8) motifs) and π-π interactions using SCXRD. Weak C–H···O bonds extend 1D chains into 3D frameworks. Energy frameworks (via Hirshfeld surface analysis) quantify contributions of each interaction type .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.